Diprovocim
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diprovocim is a new and exceptionally potent class of Toll-like Receptor (TLR) agonists . It was discovered through a screen conducted with nearly 100,000 compounds . It acts by inducing cell-surface toll-like receptor (TLR)-2 dimerization and activation with TLR1 (TLR1/TLR2 agonist) . It bears no structural similarity to any known natural or synthetic TLR agonist .
Synthesis Analysis
The diprovocims are easy to prepare and synthetically modify . The screening leads for this new class of activators of an immune response came from a compound library designed to promote cell-surface receptor dimerization .Molecular Structure Analysis
The crystal structure of Diprovocim in a complex with a TLR2 ectodomain revealed two Diprovocim molecules bound to the ligand binding pocket formed between two TLR2 ectodomains . Extensive hydrophobic interactions and a hydrogen-bonding network between the protein and Diprovocim molecules are observed within the defined ligand binding pocket .Chemical Reactions Analysis
The diprovocims act by inducing cell-surface toll-like receptor (TLR)-2 dimerization and activation with TLR1 (TLR1/TLR2 agonist) . They bear no structural similarity to any known natural or synthetic TLR agonist .科学的研究の応用
Adjuvant Activity in Cancer Treatment : Diprovocim has demonstrated significant adjuvant activity in anticancer vaccination, particularly against murine melanoma. It acts as a potent synthetic small molecule agonist of TLR2/TLR1, activating these receptors and potentially enhancing the immune response against cancer cells (Su et al., 2019).
Mechanism of Action : Unlike canonical lipopeptide ligands of TLR2/TLR1, Diprovocim interacts uniquely with these receptors. Studies have shown that it induces the formation of TLR2/TLR1 heterodimers and TLR2 homodimers, enhancing the immune response. The crystal structure of Diprovocim in complex with TLR2 ectodomain revealed important insights into its mechanism of action (Su et al., 2019).
Improved Variants for Human and Murine TLR1/TLR2 Agonist Activity : Recent studies have developed next-generation Diprovocims, which retain potent agonist activity towards human TLR1/TLR2 while also showing improved efficacy in the murine system. This enhancement allows for more effective use in animal models while maintaining human TLR1/TLR2 activity, important for vaccine development and cancer treatment research (Yang et al., 2022).
Synergy with Anti-PD-L1 in Melanoma Treatment : Diprovocim has shown to synergize with anti–PD-L1 treatment in eliminating melanoma in mice. Its adjuvant effect significantly boosts the success of anti–PD-L1 treatment by increasing the number and activation of tumor-specific cytotoxic T lymphocytes (CTLs), indicating its potential in combination cancer therapies (Wang et al., 2018).
Discovery and Development : Diprovocim was discovered through a screen of nearly 100,000 compounds. It has been identified as a new class of toll-like receptor agonists with unique structural features and potent immunostimulatory properties, distinct from previously known TLR agonists (Morin et al., 2018).
将来の方向性
特性
IUPAC Name |
(3S,4S)-1-[4-[(3S,4S)-3,4-bis[[(1S,2R)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H56N6O6/c63-51(57-47-25-39(47)33-13-5-1-6-14-33)43-29-61(30-44(43)52(64)58-48-26-40(48)34-15-7-2-8-16-34)55(67)37-21-23-38(24-22-37)56(68)62-31-45(53(65)59-49-27-41(49)35-17-9-3-10-18-35)46(32-62)54(66)60-50-28-42(50)36-19-11-4-12-20-36/h1-24,39-50H,25-32H2,(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t39-,40-,41-,42-,43-,44-,45-,46-,47+,48+,49+,50+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZBNXFGYUSVCJ-UYMKNZQYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC(=O)C2CN(CC2C(=O)NC3CC3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6CC(C(C6)C(=O)NC7CC7C8=CC=CC=C8)C(=O)NC9CC9C1=CC=CC=C1)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1NC(=O)[C@@H]2CN(C[C@H]2C(=O)N[C@H]3C[C@@H]3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6C[C@H]([C@@H](C6)C(=O)N[C@H]7C[C@@H]7C8=CC=CC=C8)C(=O)N[C@H]9C[C@@H]9C1=CC=CC=C1)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H56N6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diprovocim |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。